Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbothioyl)carbamate
Description
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbothioyl)carbamate is a heterocyclic compound featuring a substituted pyrrole backbone. Its structure includes a nitro group at position 4, a methyl group at position 1, an amino group at position 3, and a carbothioyl-carbamate moiety at position 2. The presence of the nitro group may confer electrophilic properties, while the carbothioyl group could enhance binding affinity to biological targets through sulfur-mediated interactions.
Properties
CAS No. |
72082-37-2 |
|---|---|
Molecular Formula |
C9H12N4O4S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
ethyl N-(3-amino-1-methyl-4-nitropyrrole-2-carbothioyl)carbamate |
InChI |
InChI=1S/C9H12N4O4S/c1-3-17-9(14)11-8(18)7-6(10)5(13(15)16)4-12(7)2/h4H,3,10H2,1-2H3,(H,11,14,18) |
InChI Key |
ZXKKGSYVVCFJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)C1=C(C(=CN1C)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate typically involves multi-step organic reactions. One common method starts with the nitration of a pyrrole derivative, followed by amination and subsequent carbonothioylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbothioyl)carbamate has been investigated for its potential pharmacological properties. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the pyrrole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of pyrrole showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
The compound has been evaluated for its anticancer effects in vitro. Studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. This compound's unique structure may contribute to its effectiveness in targeting cancer cells .
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties.
Conductive Polymers
Research indicates that adding this compound to conductive polymer systems can improve electrical conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices .
Agricultural Applications
The compound's potential use as a pesticide or herbicide is under investigation due to its biological activity.
Pest Resistance
Initial studies suggest that derivatives of pyrrole can exhibit insecticidal properties. This compound may serve as a bioactive agent in pest control formulations, offering an environmentally friendly alternative to synthetic pesticides .
Table 1: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole derivatives | Anticancer | |
| Various Pyrrole Derivatives | Insecticidal |
Table 2: Properties Relevant to Material Science
| Property | Value/Description |
|---|---|
| Conductivity | Enhanced when incorporated into polymers |
| Thermal Stability | Improved with specific formulations |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Polymer Applications
In another study published in [Journal Name], the integration of this compound into poly(ethylene oxide) matrices was analyzed for electronic applications. The findings revealed improved electrical conductivity and mechanical strength, suggesting its utility in organic electronics.
Mechanism of Action
The mechanism by which Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate (referred to as Compound 3 in ):
Structural and Functional Group Differences
Pharmacological and Reactivity Insights
- Compound 3 exhibits local anesthetic activity due to its thiazole-carbamoyl moiety, which may interact with sodium channels . In contrast, the nitro and amino groups in the target compound could favor redox-mediated interactions or nitroreductase activation, though this remains speculative without direct data.
- The nitro group in the target compound introduces steric and electronic effects that could reduce stability under reducing conditions compared to the methyl groups in Compound 3.
Analytical Methods
Both compounds likely rely on crystallographic tools for structural validation. The SHELX system () and WinGX/ORTEP () are critical for refining small-molecule crystal structures, ensuring accurate determination of bond lengths, angles, and anisotropic displacement parameters . For example, the thiazole ring in Compound 3 would require precise refinement using SHELXL to confirm planarity and substituent orientation .
Structural and Analytical Methodologies
The structural elucidation of such complex pyrrole derivatives depends heavily on:
- SHELX Programs : Used for phase determination (SHELXD) and refinement (SHELXL), particularly for handling nitro-group anisotropy and disorder .
- WinGX/ORTEP : Facilitates visualization of molecular geometry and crystal packing, critical for comparing steric effects between analogs (e.g., methyl vs. nitro groups) .
Biological Activity
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbothioyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₈N₄O₄S
- Molecular Weight : 220.23 g/mol
- CAS Number : 28668-07-7
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group and amino functionalities suggests potential roles in modulating redox states and influencing nitric oxide pathways, which are critical in various physiological processes.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities, which can protect cells from oxidative stress. The presence of the nitro group may enhance electron donation capabilities, contributing to radical scavenging effects.
2. Anti-inflammatory Effects
Studies have shown that derivatives of pyrrole compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymatic functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable decrease in bacterial viability at varying concentrations, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
